![molecular formula C19H23N5 B5650430 1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5650430.png)
1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves strategic reactions that introduce specific functional groups, aiming for compounds with desired biological activities. For example, the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines showcases a method involving the reaction of 1-dimethylaminomethylene-2-oxo-2-phenylethyl-3,5-diphenyl-1H-pyrazole with various amidines, demonstrating a versatile approach to pyrazolo[3,4-d]pyrimidine synthesis (Bondavalli et al., 1992).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by their pyrazolo and pyrimidine fused ring system, which plays a crucial role in their biological activities. For example, studies involving X-ray diffraction analysis have provided insights into the intramolecular and intermolecular interactions that influence the stability and reactivity of these compounds (Ogurtsov & Rakitin, 2021).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives participate in various chemical reactions, demonstrating their versatility as synthetic intermediates. They are known to undergo nucleophilic substitution, cycloaddition, and electrophilic substitution reactions, among others. For instance, the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines from ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates highlights their reactivity and potential for generating structurally diverse compounds (Bruni et al., 1994).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and substitution patterns. Studies employing NMR spectroscopy and X-ray diffraction have elucidated the impact of specific substituents on these physical properties, providing valuable insights for the design of new compounds with optimized characteristics (Chimichi et al., 1996).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, including acidity, basicity, and reactivity, are central to their biological activities and interaction with biological targets. Their ability to interact with various enzymes, receptors, and DNA structures is often attributed to the electronic and steric effects imparted by their functional groups. Research into novel pyrazolo[3,4-d]pyrimidine compounds with broad-spectrum anticancer activities illustrates their potential to act as enzyme inhibitors and interact with biological macromolecules (Singla et al., 2017).
properties
IUPAC Name |
1,6-dimethyl-4-(4-phenylazepan-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-21-18-17(13-20-23(18)2)19(22-14)24-11-6-9-16(10-12-24)15-7-4-3-5-8-15/h3-5,7-8,13,16H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSMXLQLDACGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCCC(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
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